molecular formula C17H25N3Na2O17P2 B116659 UDP-N-acetyl-D-glucosamine disodium salt CAS No. 91183-98-1

UDP-N-acetyl-D-glucosamine disodium salt

Cat. No.: B116659
CAS No.: 91183-98-1
M. Wt: 651.3 g/mol
InChI Key: HXWKMJZFIJNGES-YZVFIFBQSA-L
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Description

Uridine-Diphosphate-N-Acetylglucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a biochemical precursor of all nitrogen-containing sugars and plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .

Mechanism of Action

Target of Action

Uridine 5’-diphospho-N-acetylglucosamine sodium salt, also known as UDP-GlcNAc Disodium Salt, primarily targets O-linked N-acetylglucosamine transferases (OGTs) . These enzymes are responsible for adding a unique N-acetylglucosamine residue onto acceptor substrates, mainly confined within the cytosol and nucleus .

Mode of Action

UDP-GlcNAc Disodium Salt acts as a sugar donor in the process of endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with its target enzymes (OGTs) to add a unique N-acetylglucosamine residue onto acceptor substrates . This interaction and the resulting changes play a crucial role in cellular proliferation and apoptosis .

Biochemical Pathways

UDP-GlcNAc Disodium Salt is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi apparatus by nucleotide sugar transporters (NSTs) . The levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . It participates in important reactions in carbohydrate metabolism, especially those involving the synthesis of glycosyl phosphates .

Pharmacokinetics

It is known that the compound is synthesized from glucose via the hexosamine biosynthetic pathway (hbp), suggesting that its bioavailability is likely influenced by glucose levels and metabolic processes .

Result of Action

The action of UDP-GlcNAc Disodium Salt results in the glycosylation of proteins within the endoplasmic reticulum and Golgi . This post-translational modification has a significant impact on protein function, influencing processes such as cellular proliferation and apoptosis . It also plays a role in nuclear pore formation and nuclear signaling .

Action Environment

The action, efficacy, and stability of UDP-GlcNAc Disodium Salt are influenced by various environmental factors. For instance, the levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . Additionally, the compound’s activity is dependent on its transport into the Golgi apparatus by nucleotide sugar transporters (NSTs) .

Preparation Methods

Uridine-Diphosphate-N-Acetylglucosamine can be produced by various methods including chemical, enzymatic, chemoenzymatic, and fermentative methods. The chemical synthesis involves multiple steps with an overall yield of around 15%. Enzymatic synthesis uses N-acetyl-glucosamine-1-phosphate and uridine triphosphate as substrates, achieving a yield of approximately 60% . Industrial production often employs whole-cell catalysis using Saccharomyces cerevisiae, optimizing conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels to enhance yield .

Chemical Reactions Analysis

Uridine-Diphosphate-N-Acetylglucosamine undergoes various types of reactions including glycosylation, where it acts as a donor of N-acetylglucosamine residues. Common reagents used in these reactions include glycosyltransferases. The major products formed from these reactions are glycosaminoglycans, proteoglycans, and glycolipids . It is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases, which install the O-GlcNAc post-translational modification .

Scientific Research Applications

Uridine-Diphosphate-N-Acetylglucosamine has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates. In biology, it plays a role in the regulation of protein function through glycosylation. In medicine, it is involved in the study of diseases related to glycosylation defects and is used in the development of pharmaceuticals targeting glycosylation pathways. In industry, it is used in the production of glycosaminoglycans, which are important in the manufacture of cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Uridine-Diphosphate-N-Acetylglucosamine is similar to other nucleotide sugars such as Uridine-Diphosphate-Glucose and Uridine-Diphosphate-Galactose. it is unique in its role as a donor of N-acetylglucosamine residues, which are essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. Other similar compounds include Uridine-Diphosphate-Glucuronic Acid and Uridine-Diphosphate-N-Acetylgalactosamine, which are involved in different glycosylation pathways .

Properties

CAS No.

91183-98-1

Molecular Formula

C17H25N3Na2O17P2

Molecular Weight

651.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1

InChI Key

HXWKMJZFIJNGES-YZVFIFBQSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Appearance

Assay:≥95%A crystalline solid

528-04-1

physical_description

Solid

Pictograms

Irritant

Synonyms

Acetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetyl-D-glucosamine disodium salt
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UDP-N-acetyl-D-glucosamine disodium salt
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UDP-N-acetyl-D-glucosamine disodium salt
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UDP-N-acetyl-D-glucosamine disodium salt
Reactant of Route 5
UDP-N-acetyl-D-glucosamine disodium salt
Reactant of Route 6
UDP-N-acetyl-D-glucosamine disodium salt

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